molecular formula C13H9ClOS B14632673 1,3-Benzoxathiole, 2-(4-chlorophenyl)- CAS No. 55148-78-2

1,3-Benzoxathiole, 2-(4-chlorophenyl)-

Cat. No.: B14632673
CAS No.: 55148-78-2
M. Wt: 248.73 g/mol
InChI Key: BRBPVSZCGBNCMR-UHFFFAOYSA-N
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Description

1,3-Benzoxathiole, 2-(4-chlorophenyl)- is an organic compound that belongs to the class of benzoxathioles This compound is characterized by the presence of a benzoxathiole ring system substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzoxathiole, 2-(4-chlorophenyl)- typically involves the reaction of 2-aminophenol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxathiole ring system. The reaction conditions generally include refluxing the reaction mixture in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of 1,3-Benzoxathiole, 2-(4-chlorophenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzoxathiole, 2-(4-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzoxathiole derivatives.

    Substitution: Formation of substituted benzoxathiole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Benzoxathiole, 2-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its antioxidant activity can be attributed to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

1,3-Benzoxathiole, 2-(4-chlorophenyl)- can be compared with other similar compounds, such as:

    Benzoxazoles: Similar in structure but contain an oxygen atom in place of the sulfur atom in benzoxathioles.

    Benzothiazoles: Contain a sulfur atom in place of the oxygen atom in benzoxathioles.

    Benzoxazines: Contain a nitrogen atom in place of the sulfur atom in benzoxathioles.

The uniqueness of 1,3-Benzoxathiole, 2-(4-chlorophenyl)- lies in its specific substitution pattern and the presence of both sulfur and oxygen atoms in the ring system, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

55148-78-2

Molecular Formula

C13H9ClOS

Molecular Weight

248.73 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,3-benzoxathiole

InChI

InChI=1S/C13H9ClOS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8,13H

InChI Key

BRBPVSZCGBNCMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC(S2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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